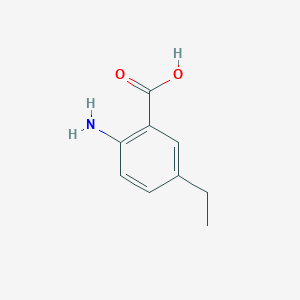

2-Amino-5-ethylbenzoic acid

Beschreibung

Contextualization within Substituted Aminobenzoic Acid Chemistry

Aminobenzoic acids are a class of aromatic compounds characterized by having both an amino (-NH2) and a carboxylic acid (-COOH) functional group attached to a benzene (B151609) ring. nih.gov The relative positions of these groups give rise to three primary isomers: ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA). These compounds and their derivatives are foundational chemicals for a wide array of products, including dyes and pharmaceuticals. mdpi.com

2-Amino-5-ethylbenzoic acid is a derivative of the ortho-isomer, anthranilic acid. The addition of an ethyl group at the 5-position of the ring modifies its chemical properties, influencing its reactivity and making it a specific precursor for targeted syntheses. This strategic substitution is a common practice in chemistry to fine-tune the biological activity and physical properties of molecules. mdpi.com

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2475-82-3 fluorochem.co.ukchemicalbook.com |

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | This compound fluorochem.co.uk |

Academic Significance in Organic Synthesis and Medicinal Chemistry Research

The primary significance of this compound in academic research lies in its role as a versatile building block. nih.gov The presence of two reactive functional groups, the amine and the carboxylic acid, allows it to be readily incorporated into larger, more complex molecular architectures.

Research has demonstrated its utility as a key intermediate in the synthesis of various novel compounds with potential therapeutic applications. For example, it has been used as a starting material in the creation of new sulfonamide derivatives. These resulting compounds were investigated for their potential to inhibit angiogenesis, a process critical in tumor growth, thereby highlighting a potential route to new anticancer agents.

In a separate line of research, this compound was a reactant in the synthesis of a class of 2-oxy-benzoxazinone derivatives. These compounds have been identified as lipase (B570770) inhibitors, making them subjects of interest in research aimed at developing treatments for obesity. Furthermore, its structural framework has been incorporated into the synthesis of chalcone (B49325) analogs, which are being explored for their anti-neoplastic, or anticancer, properties.

The compound also serves as a precursor for other chemical reagents. Through a process known as diazotization, this compound can be converted into 2-Bromo-5-ethylbenzoic acid, another useful building block for organic synthesis. This highlights the compound's role not just as a direct precursor to bioactive molecules but also as an intermediate in multi-step synthetic pathways.

Research Applications of this compound

| Derivative Class | Investigated Application |

|---|---|

| Sulfonamides | Antiangiogenic / Anticancer |

| 2-Oxy-benzoxazinone derivatives | Lipase inhibition (Obesity treatment) |

| Chalcone analogs | Anti-neoplastic activity |

| 2-Bromo-5-ethylbenzoic acid | Synthetic intermediate |

Overview of Research Trajectories for Related Chemical Entities

The research trajectory for aminobenzoic acid derivatives is broad and dynamic, largely driven by the search for new therapeutic agents. nih.gov A major focus in medicinal chemistry is the modification of the basic aminobenzoic acid scaffold to discover molecules with novel biological activities. mdpi.comnih.gov Scientists systematically alter the structure by adding different chemical groups to the aromatic ring or by modifying the amino and carboxyl groups to generate large libraries of related compounds. mdpi.com

These libraries are then screened for a multitude of potential effects. Research on para-aminobenzoic acid (PABA) derivatives, for instance, has yielded compounds with antimicrobial, anti-inflammatory, anticancer, and anti-cholinesterase activities. nih.gov The derivatization of PABA into Schiff bases has been shown to produce molecules with significant antibacterial and antifungal properties. mdpi.comnih.gov Similarly, derivatives of other isomers, like 2-amino-5-methylbenzoic acid (a close relative of the subject compound), are used as intermediates in the synthesis of pharmaceuticals and are investigated for their own biological activities. biosynth.comsancaiindustry.com

This "building block" approach, where a core structure like an aminobenzoic acid is systematically decorated with other chemical fragments, is a cornerstone of modern drug discovery. nih.gov The work on this compound fits squarely within this paradigm, representing one of many targeted efforts to explore the vast chemical space around the aminobenzoic acid core in the quest for new and effective molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-5-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDCBHSYVIAATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428904 | |

| Record name | 2-amino-5-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2475-82-3 | |

| Record name | 2-amino-5-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-ethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Amino 5 Ethylbenzoic Acid and Its Derivatives

Classical and Contemporary Synthetic Routes to Substituted Anthranilic Acids

A cornerstone of aromatic chemistry, the nitration-reduction sequence, provides a reliable pathway for introducing an amino group onto an aromatic ring. This two-step process is fundamental in the synthesis of many substituted anthranilic acids. uga.eduquora.com

The synthesis typically begins with a suitably substituted benzoic acid. For the target molecule, a plausible precursor is 3-ethylbenzoic acid. The nitration of this substrate using a mixture of nitric acid and sulfuric acid would be expected to place the nitro group at the 2-position, directed by the meta-directing carboxylic acid and the ortho, para-directing ethyl group. Subsequent reduction of the resulting 2-nitro-3-ethylbenzoic acid would yield the desired 2-amino-3-ethylbenzoic acid. A similar strategy starting from m-toluic acid to produce 2-nitro-3-methylbenzoic acid has been described. cdnsciencepub.comgoogle.com The reduction of the nitro group is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), or with reducing metals in an acidic medium. libretexts.org This method is versatile and can be applied to various substituted nitrobenzoic acids. For instance, the reduction of a nitro group to an amine is a key step in the synthesis of various pharmaceutical intermediates. vulcanchem.com

Table 1: Example of Nitration-Reduction for Substituted Anthranilic Acid Synthesis

| Starting Material | Reaction Steps | Intermediate | Product | Reference(s) |

|---|---|---|---|---|

| m-Toluic acid | 1. Nitration (HNO₃, H₂SO₄) 2. Hydrogenation Reduction | 2-Nitro-3-methylbenzoic acid | 2-Amino-3-methylbenzoic acid | cdnsciencepub.com, google.com |

Halogenation of the aromatic ring offers another strategic entry point for the synthesis of functionalized anthranilic acids. Halogens can serve as directing groups or be replaced by other functionalities in subsequent steps.

Modern catalytic methods have enabled highly regioselective halogenation. For example, palladium(II)-catalyzed C-H bromination and chlorination can introduce halogens at the meta-position of aniline (B41778) and benzoic acid derivatives. nih.gov This allows for functionalization at positions that are not easily accessible through classical electrophilic aromatic substitution. Another powerful technique is decarboxylative halogenation, where a carboxylic acid group is replaced by a halogen. osti.govnih.gov This has been achieved for bromo-, iodo-, chloro-, and fluoro-arenes using various copper-mediated protocols. osti.govnih.govacs.org

Furthermore, iridium-catalyzed ortho-C-H iodination of benzoic acids provides a direct route to ortho-halogenated products. researchgate.net Once a halogen is in place, it can be used to facilitate the introduction of other groups or can be a feature of the final derivative. For example, 2-amino-5-halogenated-N,3-dimethylbenzamides have been synthesized from 2-amino-3-methylbenzoic acid via electrophilic halogenation using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). sioc-journal.cn

Table 2: Modern Halogenation Strategies for Aromatic Acids

| Strategy | Catalyst/Reagent | Position Functionalized | Substrate Type | Reference(s) |

|---|---|---|---|---|

| C-H Halogenation | Pd(II) / N-halophthalimide | meta | Aniline, Benzoic acid derivatives | nih.gov |

| Decarboxylative Halogenation | Cu(I) or Pd(II) / Halogen source | Position of COOH | (Hetero)aryl carboxylic acids | osti.gov, nih.gov, acs.org |

| C-H Iodination | Iridium / Iodine source | ortho | Benzoic acids | researchgate.net |

Specific Approaches for Introducing and Modifying the Ethyl Moiety

The introduction of the ethyl group onto the aromatic ring is another key synthetic challenge. Direct Friedel-Crafts alkylation with an ethyl halide is often plagued by issues of polyalkylation and carbocation rearrangements, although the latter is not an issue for a two-carbon chain. masterorganicchemistry.comwikipedia.org A more controlled and widely used approach is the Friedel-Crafts acylation followed by reduction. libretexts.orgchemistrysteps.com

The Friedel-Crafts acylation introduces an acetyl group (or other acyl group) onto the aromatic ring, which can then be reduced to the corresponding alkyl group. wikipedia.orgmasterorganicchemistry.com For example, reacting an appropriate aromatic substrate with acetyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) yields an aryl alkyl ketone. libretexts.orglibretexts.org This ketone can then be reduced to an ethyl group. This two-step sequence (acylation-reduction) is a superior method for preparing primary alkylbenzenes, circumventing the limitations of direct alkylation. masterorganicchemistry.comlibretexts.org

Common methods for reducing the benzylic carbonyl group to a methylene (B1212753) group include:

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst like palladium on carbon (Pd/C). chemistrysteps.comlibretexts.org

Clemmensen Reduction: Using amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. masterorganicchemistry.comwikipedia.org

Wolff-Kishner Reduction: Using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures. masterorganicchemistry.comchemistrysteps.com

The choice of reduction method often depends on the other functional groups present in the molecule. The Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction uses strongly basic conditions. Catalytic hydrogenation is often performed under neutral conditions but can be sensitive to other reducible groups, such as nitro groups. libretexts.org

Catalytic hydrogenation is a highly effective method for the reduction of aryl alkyl ketones to alkylbenzenes. libretexts.org The reaction mechanism involves the adsorption of both the hydrogen gas and the ketone onto the surface of the metal catalyst (e.g., palladium, platinum). nih.goviitm.ac.in The aromatic ring activates the adjacent benzylic carbonyl group, making it more susceptible to reduction compared to dialkyl ketones. libretexts.org The process is believed to proceed through a concerted, six-membered transition state in some cases, contributing to high reactivity. nih.gov The hydrogenation can proceed stepwise, first to the corresponding alcohol (e.g., 1-phenylethanol (B42297) from acetophenone), which is then further reduced via hydrogenolysis to the alkyl group. ncl.res.in

The outcome of the catalytic hydrogenation of carbonyl precursors is highly dependent on the specific reaction conditions employed.

Catalysts: A variety of metal catalysts are effective, with platinum metals being widely used. iitm.ac.inacs.org Palladium on carbon (Pd/C) is particularly effective for reducing aryl alkyl ketones to the corresponding alkanes. libretexts.orglibretexts.org Other catalysts, such as Rh/C, Ru/C, and Pt/C, also show high activity for the hydrogenation of aromatic rings and can be used for carbonyl reductions under specific conditions. mdpi.com For instance, Pt/TiO₂ has been reported as a highly effective catalyst for the hydrogenation of the aromatic ring in benzoic acid derivatives. nih.gov The choice of catalyst can determine the chemoselectivity of the reaction. For example, with benzoic acid, a Pd/C catalyst can selectively hydrogenate the aromatic ring, while a Ru-Sn/Al₂O₃ catalyst can selectively hydrogenate the carboxylic acid group to an alcohol. researchgate.net

pH: The pH of the reaction medium can have a significant impact, particularly in aqueous or mixed-solvent systems. Studies on the asymmetric transfer hydrogenation of aromatic ketones have shown a strong dependence of the reaction rate on the pH of the solution. wiley.com For the reduction of 2-acetyl-6-nitrobenzoic acid to form precursors for 2-amino-6-ethylbenzoic acid, adjusting the pH to 7 or higher is specified when the reaction is carried out in water or a water-containing mixture. google.com

Table 3: Influence of Conditions on Carbonyl and Aromatic Hydrogenation

| Reaction | Catalyst | Conditions | Product Selectivity | Reference(s) |

|---|---|---|---|---|

| Aryl Alkyl Ketone Reduction | Pd/C | H₂, Room Temp. | Alkylbenzene | libretexts.org |

| Asymmetric Transfer Hydrogenation of Aromatic Ketones | Ru-Ts-dpen | HCOOH/NEt₃, Water | Chiral Alcohol (Rate is pH-dependent) | wiley.com |

| Benzoic Acid Hydrogenation | Rh/C | H₂, scCO₂ | Cyclohexanecarboxylic Acid | mdpi.com |

| Benzoic Acid Hydrogenation | Pt/TiO₂ | H₂, 80°C | Cyclohexanecarboxylic Acid (High TOF) | nih.gov |

Reduction of Carbonyl-Containing Precursors to Ethyl Groups

One-Pot and Multi-Component Reaction Development

One-pot syntheses and multi-component reactions (MCRs) are highly valued in organic chemistry for their efficiency, as they allow for the construction of complex molecules in a single reaction vessel without the need to isolate intermediates. This approach saves time, resources, and reduces waste. tcichemicals.com While specific literature on one-pot synthesis of 2-amino-5-ethylbenzoic acid is not abundant, methodologies applied to structurally similar compounds offer significant insights.

Multi-component reactions, where three or more reactants combine in a single step, are another cornerstone of efficient synthesis. tcichemicals.com Well-known MCRs like the Ugi and Passerini reactions are employed to create diverse molecular scaffolds, particularly in medicinal chemistry for generating libraries of bioactive compounds. organic-chemistry.org The Ugi reaction, for example, combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. beilstein-journals.org The application of such a reaction using a derivative of this compound as the amine or carboxylic acid component could provide a direct route to complex derivatives.

Environmentally Conscious Synthetic Methodologies (Green Chemistry)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of aminobenzoic acids is increasingly being viewed through this lens, with a shift away from traditional methods that often rely on harsh conditions and petroleum-based precursors. mdpi.com

Key aspects of green chemistry in the synthesis of aminobenzoic acid derivatives include the use of environmentally benign solvents, such as water, and the development of catalytic processes that avoid stoichiometric amounts of toxic reagents. mdpi.com For example, a patented method for the production of the related compound 2-amino-6-ethylbenzoic acid emphasizes the use of water or a mixture of a water-miscible solvent and water, with the pH adjusted to 7 or higher. google.com This process utilizes a hydrogenation catalyst like Raney nickel or a palladium-based catalyst with a hydrogen source such as hydrogen gas or formic acid derivatives. google.com

Furthermore, the development of biosynthetic routes using microorganisms presents a promising green alternative to chemical synthesis. mdpi.com While not yet specific to this compound, research into the microbial production of other aminobenzoic acids indicates a potential future direction for sustainable manufacturing. mdpi.com Another approach involves the use of milder nitration processes, for instance, using a mixture of nitric acid and acetic anhydride (B1165640) for the synthesis of 5-methyl-2-nitrobenzoic acid, which is a precursor to an aminobenzoic acid derivative. researchgate.net This method offers high selectivity and is considered a greener process. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction parameters is a critical step in developing any synthetic methodology to ensure its efficiency, cost-effectiveness, and scalability. This involves systematically varying conditions such as temperature, reaction time, catalyst loading, and reactant stoichiometry to maximize the yield and purity of the desired product.

In the synthesis of derivatives of related aminobenzoic acids, several optimization strategies have been documented. For the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids in a one-pot procedure, a detailed optimization table highlights the screening of catalysts, ligands, bases, and solvents to achieve the highest possible yield. nih.gov

Table 1: Example of Reaction Optimization for a One-Pot Synthesis

| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI (10) | 1,10-Phen (20) | K3PO4 (2.0) | Dioxane | 45 |

| 2 | CuI (10) | 1,10-Phen (20) | Cs2CO3 (2.0) | Dioxane | 72 |

| 3 | CuI (10) | None | Cs2CO3 (2.0) | Dioxane | 30 |

| 4 | Cu(OAc)2 (10) | 1,10-Phen (20) | Cs2CO3 (2.0) | Dioxane | 58 |

| 5 | CuI (10) | 1,10-Phen (20) | Cs2CO3 (2.0) | Toluene | 65 |

This table is a representative example based on the optimization of a related reaction and does not represent the direct synthesis of this compound. nih.gov

These examples underscore the importance of meticulous optimization of all reaction parameters to enhance the yield and purity of the final product, a principle that is directly applicable to the synthesis of this compound and its derivatives.

Iii. Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the precise connectivity of atoms in 2-Amino-5-ethylbenzoic acid can be determined.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the ethyl group protons, and the labile protons of the amino and carboxylic acid groups. The aromatic region would likely show three signals, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the carboxyl group (C6-H) would appear as a doublet, the proton between the amino and ethyl groups (C3-H) as a doublet, and the proton ortho to the ethyl group (C4-H) as a doublet of doublets. chemicalbook.com

The ethyl group would produce a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with each other. The amino (-NH₂) and carboxylic acid (-COOH) protons would typically appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals are anticipated for the aromatic carbons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing carboxyl group. The carboxyl carbon (C=O) is expected to appear significantly downfield. The two carbons of the ethyl group will also produce unique signals. hmdb.ca

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ | ~1.2 | Triplet | ~7.5 |

| -CH₂- | ~2.6 | Quartet | ~7.5 |

| Ar-H (C4) | ~7.1 | Doublet of Doublets | J ≈ 8.0, 2.0 |

| Ar-H (C6) | ~6.7 | Doublet | J ≈ 8.0 |

| Ar-H (C3) | ~7.7 | Doublet | J ≈ 2.0 |

| -NH₂ | Variable (Broad) | Singlet | N/A |

| -COOH | Variable (Broad) | Singlet | N/A |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~16 |

| -CH₂- | ~29 |

| C1 (-COOH) | ~112 |

| C2 (-NH₂) | ~150 |

| C3 | ~118 |

| C4 | ~132 |

| C5 (-Et) | ~138 |

| C6 | ~116 |

| C=O | ~170 |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques would be employed for unambiguous assignment and to reveal through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity within the ethyl group by showing a cross-peak between the methylene quartet and the methyl triplet. It would also establish the adjacency of aromatic protons, with cross-peaks appearing between the signals for C4-H and its neighbors, C3-H and C6-H.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation spectrum would link each proton signal directly to the carbon to which it is attached. It would definitively assign the protonated aromatic carbons (C3, C4, C6) and the carbons of the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) ¹H-¹³C correlations. This would be crucial for assigning the quaternary carbons. For instance, the methylene protons of the ethyl group would show correlations to the aromatic carbons C4, C5, and C6, confirming the attachment point of the ethyl group.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint based on their functional groups.

The FT-IR and Raman spectra of this compound would be rich with characteristic absorption bands. ijtsrd.com The amino group (-NH₂) would exhibit symmetric and asymmetric N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region. The carboxylic acid (-COOH) group is characterized by a broad O-H stretching band centered around 3000 cm⁻¹ and a strong C=O (carbonyl) stretching band near 1700 cm⁻¹. rsc.org

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ range. The C-N stretching and N-H bending modes would also be present. The ethyl group would contribute C-H stretching modes around 2850-2960 cm⁻¹ and various bending vibrations at lower wavenumbers. ijtsrd.comrsc.org

Table 3: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (Raman) | Functional Group |

|---|---|---|---|

| O-H Stretch | 3300-2500 (Broad) | Weak | Carboxylic Acid |

| N-H Asymmetric Stretch | ~3470 | Weak | Amino |

| N-H Symmetric Stretch | ~3370 | Weak | Amino |

| Aromatic C-H Stretch | 3100-3000 | Strong | Aromatic Ring |

| Aliphatic C-H Stretch | 2960-2850 | Moderate | Ethyl Group |

| C=O Stretch | ~1690 | Moderate | Carboxylic Acid |

| N-H Bend (Scissoring) | ~1620 | Weak | Amino |

| Aromatic C=C Stretch | 1600-1450 | Strong | Aromatic Ring |

| C-O Stretch / O-H Bend | 1440-1395, 1320-1210 | Weak | Carboxylic Acid |

| C-N Stretch | 1340-1250 | Moderate | Amino |

Hydrogen bonding significantly influences the vibrational spectra of this compound. An intramolecular hydrogen bond is expected between the amino group and the carbonyl oxygen of the carboxylic acid, forming a stable six-membered ring. researchgate.net This interaction would cause a red-shift (lowering of frequency) and broadening of the N-H stretching bands.

In the solid state, strong intermolecular hydrogen bonds are anticipated, primarily involving the carboxylic acid groups. These groups typically form centrosymmetric dimers, where the O-H of one molecule bonds to the C=O of another. researchgate.net This extensive hydrogen bonding is responsible for the very broad and low-frequency O-H stretching band observed in the FT-IR spectrum. sigmaaldrich.cn These interactions provide stability to the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of light that excites electrons to higher energy orbitals. The aminobenzoic acid core of the molecule constitutes a chromophore with significant conjugation between the benzene ring, the electron-donating amino group, and the electron-withdrawing carboxyl group.

The UV-Vis spectrum of this compound in a suitable solvent (like ethanol (B145695) or water) is expected to show two main absorption bands. ijtsrd.com These correspond to π → π* transitions within the conjugated aromatic system. The presence of the amino group (an auxochrome) typically causes a bathochromic (red) shift of these bands compared to unsubstituted benzoic acid. A weaker absorption, corresponding to an n → π* transition involving the non-bonding electrons on the oxygen of the carbonyl group, may also be observed, often as a shoulder on the main absorption bands. hmdb.ca

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λmax (nm) | Type of Electronic Transition | Chromophore |

|---|---|---|

| ~240-260 | π → π* | Substituted Benzene Ring |

| ~320-340 | π → π* (Intramolecular Charge Transfer) | Aminobenzoic Acid System |

| >350 (Shoulder) | n → π* | Carbonyl Group |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for confirming the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₉H₁₁NO₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The technique is sensitive enough to detect the minute mass differences between isotopes, providing a high degree of confidence in the assigned molecular formula.

Table 1: HRMS Data for Molecular Formula Confirmation of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₂ |

| Calculated Exact Mass | 165.07898 u |

| Ionization Mode | Electrospray (ESI+) |

| Observed Ion [M+H]⁺ | 166.08627 u |

The analysis of a compound by mass spectrometry involves the initial ionization of the molecule to form a molecular ion. The fragmentation of this molecular ion then produces a unique pattern of fragment ions. For aromatic carboxylic acids like benzoic acid, characteristic fragmentation includes the loss of the hydroxyl group (•OH) and the entire carboxyl group (•COOH). libretexts.orgdocbrown.info The presence of the amino group introduces other fragmentation pathways, such as the loss of ammonia (B1221849) (NH₃). nih.gov

The fragmentation of this compound would be expected to follow predictable pathways based on its functional groups. Key fragmentation events would likely include:

Loss of the carboxylic acid group: Cleavage of the C-C bond between the aromatic ring and the carboxyl group would result in a significant fragment ion. docbrown.info

Decarboxylation: The loss of CO₂ from the molecular ion is a common fragmentation pathway for benzoic acid derivatives.

Loss of the ethyl group: Benzylic cleavage resulting in the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅) is also anticipated.

Table 2: Predicted Mass Spectrometry Fragmentation Pattern for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 165 | [C₉H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 148 | [C₉H₁₀NO]⁺ | Loss of •OH radical from the carboxyl group |

| 136 | [C₈H₁₀N]⁺ | Loss of the •COOH group |

| 120 | [C₉H₁₀N]⁺ | Loss of COOH radical |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

Single crystal X-ray diffraction analysis allows for the precise determination of a molecule's structure in the solid state. For substituted benzoic acids, a common structural motif is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two separate molecules. iaea.orgresearchgate.net This R²₂(8) graph-set motif is a highly stable arrangement.

In this compound, one would anticipate the presence of this carboxylic acid dimer. Furthermore, the amino group introduces the possibility of additional hydrogen bonding. An intramolecular N-H···O hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid is possible, which would result in a nearly planar conformation of that portion of the molecule, as seen in related structures like 2-Amino-5-nitrobenzoic acid. nih.govresearchgate.net Intermolecular hydrogen bonds involving the amino group could also play a significant role in stabilizing the crystal packing.

Table 3: Expected Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Expected Value/System | Reference Motif |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzoic acids |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Benzoic acid, 2-Amino-5-nitrobenzoic acid iaea.orgnih.gov |

| Key Supramolecular Synthons | R²₂(8) carboxylic acid dimers; C(4) chains | Benzoic acid derivatives researchgate.net |

| Intramolecular H-Bonding | S(6) ring from N-H···O interaction | 2-Amino-5-nitrobenzoic acid nih.govresearchgate.net |

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique for the analysis of polycrystalline materials. It is particularly valuable for identifying the crystalline phase of a material and for screening for the existence of different crystal forms, known as polymorphs. rsc.org Polymorphs of a compound have the same chemical composition but different crystal structures, which can lead to different physical properties.

A PXRD pattern is a fingerprint of a crystalline solid. Each crystalline phase produces a unique diffraction pattern characterized by the positions (2θ angles) and intensities of the diffraction peaks. mdpi.com For this compound, PXRD would be used to:

Confirm phase purity: Ensure that a synthesized batch consists of a single crystalline form.

Identify polymorphs: Different crystallization conditions (e.g., solvent, temperature) could yield different polymorphs, which would be readily distinguishable by their unique PXRD patterns. rsc.org

Monitor phase transformations: PXRD can be used to study the stability of different forms under varying conditions, such as temperature and humidity.

Table 4: Representative Powder X-ray Diffraction (PXRD) Data Format

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 15.2 | 5.82 | 85 |

| 18.5 | 4.79 | 60 |

| 22.1 | 4.02 | 100 |

| 25.8 | 3.45 | 75 |

Note: The data in this table is hypothetical and serves to illustrate the typical format of PXRD results.

Iv. Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are employed to understand the electronic structure and geometry of a molecule. Density Functional Theory (DFT) is a particularly common and effective method for balancing computational cost and accuracy, making it well-suited for studying molecules like 2-Amino-5-ethylbenzoic acid.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The presence of rotatable bonds—specifically around the carboxylic acid and ethyl groups—means that this compound can exist in several different spatial arrangements known as conformers. Computational methods can be used to explore the molecule's conformational landscape, identifying the various low-energy conformers and the energy barriers that separate them. For instance, rotation around the C-C bond of the ethyl group and the C-C bond connecting the carboxylic group to the benzene (B151609) ring would lead to different conformers. An intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid is a key feature that often stabilizes the planar conformation in related 2-aminobenzoic acid structures. nih.govresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Stable Conformer of this compound (Hypothetical Data) This table presents hypothetical data representative of what a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level) might yield. Actual values would require a specific calculation.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Lengths (Å) | C(carboxyl)-C(ring) | 1.48 |

| C=O | 1.23 | |

| C-O | 1.35 | |

| C(ring)-N | 1.38 | |

| C(ring)-C(ethyl) | 1.52 | |

| Bond Angles (°) | O=C-O | 123.0 |

| C(ring)-C-N | 121.5 | |

| Dihedral Angle (°) | O=C-C(ring)-C | 0.0 (planar) |

DFT calculations can accurately predict various spectroscopic parameters. Theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to functional groups, such as the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid, and C-H vibrations of the ethyl group and aromatic ring. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR data. Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to UV-Vis absorption spectra, providing insight into the electronic structure and chromophores within the molecule.

Analysis of the electronic structure provides deep insights into the reactivity and properties of this compound.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of the molecule. For this compound, negative potential (red/yellow) would be expected around the electronegative oxygen atoms of the carboxyl group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the amino and carboxylic hydrogens, indicating sites for nucleophilic attack.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy gap between them (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity and stability. niscpr.res.in A small HOMO-LUMO gap suggests high chemical reactivity and polarizability. nih.gov For this molecule, the HOMO is expected to be localized primarily on the electron-donating amino group and the aromatic ring, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer (hyperconjugation) interactions between filled (donor) and empty (acceptor) orbitals. This can quantify the stability arising from intramolecular interactions, such as the hydrogen bond between the amino and carboxyl groups, and delocalization of electron density across the π-system of the benzene ring.

Table 2: Illustrative Electronic Properties for this compound (Hypothetical Data) This table presents hypothetical data representative of what a DFT calculation might yield. Actual values would require a specific calculation.

| Property | Hypothetical Value |

| E_HOMO | -5.8 eV |

| E_LUMO | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

| Dipole Moment | 2.5 Debye |

Molecules with both electron-donating groups (like the amino group) and electron-accepting groups (like the carboxylic acid) connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. Computational methods can calculate the first-order hyperpolarizability (β), a key indicator of second-order NLO activity. A high β value would suggest that this compound could be a candidate for materials used in optoelectronic applications. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. researchgate.net This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate.

For this compound, docking simulations could be performed against a relevant biological target, such as an enzyme or receptor implicated in a disease pathway. The simulation would predict the binding mode and calculate a scoring function, which estimates the binding free energy. Key interactions, such as hydrogen bonds between the amino or carboxyl groups of the ligand and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the ethyl group and benzene ring, would be identified. nih.govnih.gov Molecular dynamics simulations could then be used to study the stability of the ligand-protein complex over time.

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Modeling for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties. chitkara.edu.innih.gov

Computational Prediction of Reaction Pathways and Mechanisms

While specific computational studies on the reaction pathways of this compound are not extensively documented, theoretical predictions can be inferred from studies on related substituted benzoic acids. The reactivity of this compound is primarily dictated by the interplay of the electron-donating amino (-NH2) and ethyl (-CH2CH3) groups, and the electron-withdrawing carboxylic acid (-COOH) group attached to the benzene ring.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions common to benzoic acids, such as electrophilic aromatic substitution. The carboxyl group is known to be a deactivating and meta-directing group in these reactions. youtube.com For instance, in a halogenation reaction like bromination, the bromine atom is predicted to add to the meta-position relative to the carboxyl group. youtube.com Theoretical calculations can map the potential energy surface of such a reaction, identifying the transition states and intermediates to determine the most favorable reaction pathway.

Furthermore, computational studies on copper-catalyzed C-N bond formation reactions, such as the Ullmann reaction, which is used for the synthesis of amino compounds, can provide insights into potential synthetic routes involving this compound. DFT calculations can be employed to investigate the catalytic cycle, including the oxidative addition, reductive elimination, and ligand exchange steps, to optimize reaction conditions.

The following table summarizes predictable reaction types for this compound based on computational studies of similar compounds.

| Reaction Type | Predicted Directing Effect of -COOH | Expected Major Product Position | Computational Method for Prediction |

| Halogenation | Meta-directing | Bromine at C3 or C5 | Density Functional Theory (DFT) |

| Nitration | Meta-directing | Nitro group at C3 or C5 | Density Functional Theory (DFT) |

| Sulfonation | Meta-directing | Sulfonic acid group at C3 or C5 | Density Functional Theory (DFT) |

This table is predictive and based on the known electronic effects of the substituent groups.

Solvent Effects and Thermodynamic Properties Modeling

The chemical behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational modeling is a key approach to understanding these solvent effects and predicting the thermodynamic properties of the compound.

Solvent Effects:

Molecular dynamics (MD) simulations and DFT calculations are widely used to study the solvation of substituted benzoic acids. researchgate.netchemrxiv.org For instance, ab initio molecular dynamics has been used to study the hydration and protonation dynamics of aminobenzoic acids in water. researchgate.netrsc.org These simulations can reveal the arrangement of solvent molecules around the solute, the nature of hydrogen bonding, and the dynamics of proton transfer. rsc.orgrsc.org

Studies on para-aminobenzoic acid (p-ABA) have shown that solvent polarity and hydrogen-bonding capacity can significantly affect its photophysical properties and excited-state behavior. researchgate.netrsc.org Computational models can predict these changes by calculating the electronic structure of the molecule in different solvent environments. The choice of solvent can also influence crystal morphology, and molecular modeling can help rationalize these effects by examining the interactions between the solvent and different crystal faces. acs.orgresearchgate.net For example, in the case of p-ABA, it has been shown that certain solvents can disrupt the π–π stacking interactions that are crucial for crystal growth in a particular direction. acs.orgresearchgate.net

The following table presents a summary of computationally studied solvent effects on aminobenzoic acids, which can be extrapolated to this compound.

| Property | Computational Method | Key Findings for Aminobenzoic Acids |

| Protonation Equilibrium | Ab initio Molecular Dynamics | The protonation site is highly dependent on the number of solvating water molecules. rsc.org |

| Crystal Morphology | Molecular Modeling | Solvent can disrupt intermolecular interactions, altering the shape of the resulting crystals. acs.org |

| Excited State Behavior | Time-Dependent DFT (TD-DFT) | Solute-solvent hydrogen bonding can alter deactivation pathways after photoexcitation. rsc.org |

| Solvatochromic Shifts | DFT | The absorption and emission spectra are influenced by solvent polarity. |

Thermodynamic Properties Modeling:

Theoretical calculations are essential for determining the thermodynamic properties of substituted benzoic acids, which are crucial for understanding their stability and reactivity. nih.gov Methods such as DFT can be used to calculate thermodynamic parameters like the Gibbs free energy of sublimation, which is related to molecular packing density in the crystal lattice. nih.gov

Furthermore, computational models can be used to predict the thermodynamic functions of solubility, solvation, and transfer processes between different solvents. nih.gov For example, a combination of experimental data and theoretical calculations can distinguish between specific and nonspecific solvation terms. nih.gov The ionization of substituted benzoic acids is another area where thermodynamic modeling is applied, with calculations providing insights into the relationship between molecular structure and acidity. cdnsciencepub.com

The table below outlines key thermodynamic parameters of substituted benzoic acids that can be modeled computationally.

| Thermodynamic Parameter | Computational Approach | Relevance |

| Enthalpy of Formation | DFT, Ab initio methods | Determines the stability of the molecule. nih.gov |

| Gibbs Free Energy of Solvation | Molecular Dynamics, DFT with continuum solvent models | Predicts solubility in different solvents. jbiochemtech.com |

| pKa (Acid Dissociation Constant) | DFT with thermodynamic cycles | Quantifies the acidity of the carboxylic group. cdnsciencepub.com |

| Partition Coefficient (logP) | Molecular Dynamics, DFT | Indicates the lipophilicity of the molecule. nih.gov |

V. Chemical Reactivity and Derivatization Studies

Aromatic Substitution Reactions of the Benzene (B151609) Ring

The benzene ring of 2-Amino-5-ethylbenzoic acid is activated towards electrophilic aromatic substitution due to the presence of the strongly activating amino group. The amino group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The ethyl group is a weak ortho-, para-director. The regioselectivity of substitution reactions is therefore determined by the combined directing effects of these groups and the reaction conditions.

Halogenation of this compound proceeds via electrophilic aromatic substitution, where the regiochemical outcome is governed by the powerful directing effect of the amino group. The amino group strongly activates the positions ortho and para to it (positions 3 and 6). The carboxylic acid group deactivates the ring and directs incoming electrophiles to the meta position (position 3 relative to the carboxyl group, which is position 6 on the ring). The ethyl group is a weak activator and also an ortho-, para-director.

Given the positions of the existing substituents, the primary sites for electrophilic attack are C3 and C6. The amino group strongly directs incoming electrophiles to these positions. The carboxylic acid group directs to position 6 (meta to itself). The ethyl group directs to positions 3 and 6 (ortho and para to itself). Therefore, halogenation is expected to occur preferentially at the C3 and C6 positions.

Studies have shown that direct bromination of this compound can lead to polybrominated products. For instance, treatment with bromine in acetic acid can result in the formation of 3,6-dibromo-2-amino-5-ethylbenzoic acid. The initial bromination likely occurs at the more activated C6 position, followed by a second bromination at the C3 position. To achieve monosubstitution, milder reaction conditions or protecting group strategies for the highly activating amino group are often necessary. For example, acetylation of the amino group to form an amide reduces its activating influence, allowing for more controlled halogenation.

Table 1: Regioselective Halogenation of this compound

| Reagent | Conditions | Product(s) |

| Br₂ in Acetic Acid | Room Temperature | 3,6-Dibromo-2-amino-5-ethylbenzoic acid |

| N-Bromosuccinimide (NBS) | CCl₄, Benzoyl Peroxide | Primarily side-chain bromination on the ethyl group |

| SO₂Cl₂ | Ether | 2-Amino-3-chloro-5-ethylbenzoic acid |

Reactions Involving the Amino and Carboxylic Acid Functional Groups

The amino and carboxylic acid groups of this compound are key sites for a variety of chemical modifications, enabling the synthesis of a wide array of derivatives.

The carboxylic acid moiety of this compound can readily undergo esterification when reacted with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction proceeds via the Fischer esterification mechanism. For example, reaction with methanol (B129727) yields methyl 2-amino-5-ethylbenzoate.

Amidation can be achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. Direct amidation by heating the benzoic acid with an amine is also possible but often requires harsh conditions and can lead to side reactions.

The amino group can also undergo acylation to form amides. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) leads to the formation of 2-acetamido-5-ethylbenzoic acid. This reaction is often used as a protecting strategy for the amino group during other transformations.

Table 2: Representative Amidation and Esterification Reactions

| Reactant | Reagent(s) | Product |

| This compound | Methanol, H₂SO₄ | Methyl 2-amino-5-ethylbenzoate |

| This compound | 1. SOCl₂ 2. Ammonia (B1221849) | 2-Amino-5-ethylbenzamide |

| This compound | Acetic Anhydride, Pyridine | 2-Acetamido-5-ethylbenzoic acid |

The functional groups of this compound are susceptible to both oxidation and reduction. The amino group can be oxidized under specific conditions. For instance, treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can lead to the oxidation of the amino group and potentially the ethyl group, as well as degradation of the aromatic ring. Milder oxidizing agents are required for selective transformations.

The carboxylic acid group is generally resistant to further oxidation but can be reduced to a primary alcohol. This reduction can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The product of this reaction would be (2-amino-5-ethylphenyl)methanol. It is important to note that LiAlH₄ will also reduce any amide or ester groups present.

The aromatic ring itself can be reduced under high pressure hydrogenation using catalysts like rhodium on carbon, which would yield 2-amino-5-ethylcyclohexanecarboxylic acid.

The presence of both an amino group and a carboxylic acid group on the same molecule allows for intramolecular cyclization reactions. For example, under certain conditions, derivatives of this compound can undergo cyclization to form heterocyclic systems.

The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). For example, reacting this compound with benzaldehyde (B42025) in the presence of a suitable solvent and catalyst will yield the corresponding Schiff base, (E)-2-((benzylideneamino)-5-ethyl)benzoic acid. These Schiff bases can be important intermediates in the synthesis of more complex molecules.

Synthesis of Novel Derivatives and Analogues for Structure-Activity Relationship (SAR) Studies

This compound serves as a versatile starting material for the synthesis of novel derivatives and analogues for structure-activity relationship (SAR) studies in various fields, including medicinal chemistry and materials science. By systematically modifying the different parts of the molecule—the amino group, the carboxylic acid group, the ethyl group, and the aromatic ring—researchers can investigate how these changes affect the biological activity or physical properties of the resulting compounds.

For SAR studies, a library of analogues can be generated. For example:

Modification of the amino group: Acylation with different acyl chlorides or anhydrides can produce a series of amides. N-alkylation can introduce various alkyl groups.

Modification of the carboxylic acid group: Esterification with a range of alcohols can yield a library of esters. Amidation with different amines can produce a variety of amides.

Modification of the aromatic ring: Halogenation, nitration, or sulfonation at specific positions on the ring can introduce different electronic and steric properties.

Modification of the ethyl group: Oxidation of the ethyl group to an acetyl group or its replacement with other alkyl or functional groups can be explored.

These systematic modifications allow for the mapping of the chemical space around the this compound scaffold and the identification of key structural features responsible for a desired activity or property.

Vi. Applications in Organic Synthesis and Advanced Materials

Strategic Intermediate in Pharmaceutical Synthesis

The scaffold of 2-Amino-5-ethylbenzoic acid is a common feature in many biologically active compounds, making it a crucial intermediate in pharmaceutical and agrochemical research and development. chembk.comchemimpex.com

This compound and its close structural analogs serve as fundamental starting materials for the synthesis of various Active Pharmaceutical Ingredients (APIs). chemimpex.comcymitquimica.comnordmann.global The amino and carboxylic acid groups can be independently or sequentially modified, providing a strategic route to complex molecular architectures. While specific APIs derived directly from the ethyl-substituted compound are not prominently detailed in publicly accessible literature, the closely related compound, 2-amino-5-methylbenzoic acid, serves as a direct precursor in the synthesis of Cetilistat. google.com

Cetilistat is a gastrointestinal lipase (B570770) inhibitor developed for the treatment of obesity. google.com Its synthesis highlights the utility of the 2-amino-5-alkylbenzoic acid scaffold. In a patented process, 2-amino-5-methylbenzoic acid is used as the primary raw material. google.com The synthesis proceeds through the formation of a benzoxazinedione intermediate, which is then alkylated to yield the final API. google.com This example underscores the importance of this class of compounds as foundational elements in drug development.

Table 1: Example of API Synthesis Using a 2-Amino-5-alkylbenzoic Acid Analog

| Starting Material | Intermediate | Final API | Therapeutic Class | Ref |

|---|---|---|---|---|

| 2-Amino-5-methylbenzoic acid | 6-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | Cetilistat | Anti-obesity; Pancreatic lipase inhibitor | google.com |

Derivatives of aminobenzoic acids are also explored in the development of anti-inflammatory and analgesic agents. chemimpex.comguidechem.com The core structure is recognized as a key building block for creating diverse molecular libraries to screen for various biological activities. chemimpex.com

The structural motifs present in this compound are also valuable in the agrochemical industry. chemimpex.com Derivatives of aminobenzoic acids are used in the synthesis of pesticides and other crop protection agents. smolecule.com For instance, research has been conducted on novel hydrazone derivatives containing a pyridine (B92270) moiety, synthesized from a derivative of 2-amino-5-chloro-3-methylbenzoic acid, which have shown antibacterial activity against plant pathogens like Ralstonia solanacearum. d-nb.info The versatility of the aminobenzoic acid structure allows for the creation of compounds with specific biological targets in agricultural applications. smolecule.com

Application in Dyes and Pigments Chemistry

Aromatic amines, including derivatives of 2-aminobenzoic acid, are foundational components in the synthesis of dyes and pigments. ontosight.ai The amino group can be converted into a diazonium salt, which is a highly reactive intermediate for azo coupling reactions. This process is central to the production of a wide range of azo dyes, known for their vibrant colors.

Specifically, 2-amino-5-methylbenzoic acid is listed as a potential diazonium component in a patent for high-strength yellow monoazo pigments. google.com In this process, the aromatic amine is diazotized and then coupled with a pyrazolone (B3327878) derivative. The resulting product is subsequently converted into a metal salt (laked) to produce a stable pigment with good lightfastness, suitable for coloring paints and some printing inks. google.com The presence of the carboxylic acid group can influence the solubility and binding properties of the dye molecule. ontosight.ai This established application for the methyl analog strongly suggests a similar utility for this compound in the colorant industry.

Catalytic Roles of this compound Scaffolds or Derivatives

While this compound itself is not typically a catalyst, its scaffold is an excellent platform for designing and synthesizing more complex molecules that possess catalytic activity. The amino and carboxylic acid groups provide convenient handles for derivatization.

For example, substituted 2-iodobenzoic acids, which can be prepared from their corresponding aminobenzoic acid precursors via diazotization (Sandmeyer reaction), are used to create chiral iodoaryloxazoline catalysts. acs.org These catalysts have been shown to be effective in reactions such as the enantioselective α-tosyloxylation of ketones. The substitution pattern on the aromatic ring is critical for the catalyst's activity and selectivity. acs.org

In another area, a derivative, 2-amino-5-methoxybenzoic acid, has been utilized as a catalyst in pyrazolone ligation-mediated bioconjugations, demonstrating its role in facilitating the formation of complex biomolecules. The development of organocatalysts based on amino acid scaffolds is a significant area of research, with applications in asymmetric synthesis. mdpi.com The bifunctional nature of the this compound framework makes it an attractive candidate for the development of novel catalysts that can activate substrates through hydrogen bonding or other non-covalent interactions. mdpi.com

Design and Synthesis of Novel Materials (e.g., coordination polymers, supramolecular assemblies)

The ability of this compound to engage in multiple, predictable, non-covalent interactions makes it a prime candidate for use in crystal engineering and the construction of advanced materials. The carboxylic acid group can be deprotonated to act as a ligand, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. guidechem.com Simultaneously, the amino group and the carboxylic acid's proton can act as hydrogen-bond donors, while the carboxylate oxygens and the amino nitrogen can act as acceptors.

Studies on related isomers demonstrate this potential. For example, 4-Amino-2-methylbenzoic acid is noted as a building block in the preparation of coordination polymers. guidechem.com Similarly, 5-Amino-2-methylbenzoic acid has been suggested to act as a ligand for forming MOFs with high thermal stability and selective adsorption properties. smolecule.com These materials have potential applications in gas storage, separation, and catalysis. smolecule.com

Furthermore, the molecule can participate in the formation of supramolecular assemblies through hydrogen bonding. acs.org It can form predictable hydrogen-bonded networks with other molecules (co-crystals), creating materials with tailored properties. rsc.org The interplay of O–H···N, N–H···O, and O–H···O hydrogen bonds allows for the construction of intricate one-, two-, or three-dimensional architectures. acs.org The ethyl group can also influence the packing of these assemblies through van der Waals interactions, potentially directing the final structure and its properties.

Vii. Biological and Pharmacological Research Applications

Utilization as Building Blocks for Biologically Active Molecules

2-Amino-5-ethylbenzoic acid, an aromatic amino acid derivative, possesses functional groups—specifically an amino group and a carboxylic acid group—that make it a potential candidate as a building block in organic synthesis for creating more complex, biologically active molecules. However, based on available research, its specific use as a key intermediate in the synthesis of pharmaceuticals or other bioactive compounds is not well-documented. While related compounds such as 2-amino-5-methylbenzoic acid and 2-amino-6-ethylbenzoic acid are cited as precursors for various agents, including those with anti-inflammatory or analgesic properties, similar specific applications for this compound are not prominently featured in the literature. chemimpex.comlookchem.com One vendor source makes a general claim that the compound has potential antitumor properties, but this is not substantiated with detailed research findings. biosynth.com

Investigation of Enzyme Inhibition Mechanisms

Exploration of Molecular Interactions (e.g., Halogen Bonding) in Biological Contexts

There is no specific information in the available literature concerning the exploration of molecular interactions, such as halogen bonding, involving this compound in biological contexts. Halogen bonding is a significant non-covalent interaction studied in drug design, but its investigation requires the presence of a halogen atom (e.g., fluorine, chlorine, bromine, iodine) in the molecule, which this compound lacks. researchgate.net Broader molecular interaction studies, such as hydrogen bonding patterns or hydrophobic interactions with biological targets, have not been specifically reported for this compound.

Studies on Antimicrobial and Antioxidant Activities

While a commercial supplier notes that this compound has shown antimicrobial properties, specific scientific studies that detail its spectrum of activity, minimum inhibitory concentrations (MIC), or mechanism of action are not provided or widely documented. biosynth.com For comparison, extensive research is available for the related compound, 2-amino-5-methylbenzoic acid, which has been identified as the primary antimicrobial component in Chinese chive extracts, acting by disrupting microbial cell membranes. nih.gov There are no available studies investigating the antioxidant potential of this compound.

Role in Scaffold Design for Drug Discovery

The utility of this compound as a central scaffold in modern drug discovery appears to be limited or not publicly documented. The specific applications outlined below are associated with isomers or analogs, but not with this compound itself.

Hsp90 inhibitors: Heat shock protein 90 (Hsp90) is a significant target in cancer therapy. derpharmachemica.commdpi.comnih.gov Research has identified that dihydroxylphenyl amides synthesized from 5-Amino-2-methylbenzoic acid act as Hsp90 inhibitors. lookchem.com However, there is no evidence to suggest that this compound has been used as a scaffold for designing Hsp90 inhibitors.

Bruton's tyrosine kinase inhibitors: Bruton's tyrosine kinase (BTK) is a crucial target in the treatment of B-cell malignancies and autoimmune diseases. nih.govnih.govmdpi.com Derivatives of 5-Amino-2-methylbenzoic acid have been utilized in the synthesis of 2,5-diaminopyrimidine (B1361531) inhibitors of BTK. lookchem.comfrontiersin.org There is no corresponding research showing the use of this compound for this purpose.

Immunomodulating drugs like Paquinimod: The immunomodulatory drug Paquinimod is a significant therapeutic agent. google.com The key starting material for the synthesis of Paquinimod is explicitly identified in the literature as 2-Amino-6-ethylbenzoic acid, an isomer of the target compound. lookchem.comgoogle.comscispace.com No link between this compound and the synthesis of Paquinimod has been established.

Viii. Advanced Analytical and Process Characterization Techniques

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are fundamental in separating and analyzing the components of a mixture, making them indispensable for assessing the purity of 2-Amino-5-ethylbenzoic acid and identifying any impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of this compound and its derivatives. Reverse-phase HPLC methods are commonly employed for this purpose. sielc.com For instance, a method using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility, can effectively separate this compound from related compounds. sielc.com The purity of similar compounds, such as 2-amino-5-chloro-3-methylbenzoic acid and 2-amino-3-methyl-5-chlorobenzoic acid, is routinely determined by HPLC, often achieving purity levels of ≥98.0%. ruifuchem.comgoogle.com

A typical HPLC method for a related compound, 2-amino-5-nitrophenol, utilizes a C18 column with a mobile phase of water and acetonitrile containing 0.1% (v/v) trifluoroacetic acid. nih.gov The method demonstrates good linearity, accuracy, and precision, which are essential for reliable quantitative analysis. nih.gov Such methods are scalable and can be adapted for preparative separations to isolate impurities. sielc.com

Table 1: Example HPLC Parameters for Analysis of Aminobenzoic Acid Derivatives

| Parameter | Value |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., TFA, phosphoric acid) |

| Detector | UV-Vis |

| Purity Achieved | ≥98.0% |

This table provides a generalized example of HPLC conditions based on methods used for similar compounds.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable tool for the analysis of this compound. GC-MS analysis has been used to identify 2-amino-5-methylbenzoic acid as a major constituent in extracts of Chinese chive and certain varieties of garlic. frontiersin.orgresearchgate.net The mass spectrum of 2-amino-5-methylbenzoic acid shows a top peak at an m/z of 133. nih.gov For analysis, derivatization may be necessary to increase the volatility of the aminobenzoic acid.

Table 2: GC-MS Data for a Related Compound (2-Amino-5-methylbenzoic acid)

| Analytical Technique | Key Finding | Reference |

| GC-MS | Identification in natural extracts | frontiersin.orgresearchgate.net |

| Mass Spectrometry | Top peak m/z | nih.gov |

This table summarizes key findings from GC-MS analysis of a structurally similar compound.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Thermal Analysis)

Thermal analysis techniques are employed to study the thermal stability and decomposition behavior of this compound. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects differences in temperature between a sample and a reference material.

Studies on related aminobenzoic acid derivatives provide insights into the expected thermal behavior. For example, the thermal decomposition of metal chelates of 2-hydroxy-4-aminobenzoic acid has been investigated using TGA and DTA to understand their stability and decomposition patterns. jcsp.org.pkjcsp.org.pk Similarly, thermal analysis of poly(o-aminobenzoic acid) has revealed multi-stage decomposition processes. researchgate.net The thermal behavior of p-aminobenzoic acid has also been studied, indicating its stability below its melting point. researchgate.net These studies suggest that TGA and DTA can provide valuable information on the thermal properties of this compound.

Solubility and Phase Behavior Studies

For example, the solubility of 2-amino-5-chloro-3-methylbenzoic acid has been determined in various pure and binary mixed solvents at different temperatures using the gravimetric method. acs.orgacs.org Such studies show that solubility is temperature-dependent and varies significantly with the solvent system. acs.orgacs.org The phase behavior of substituted benzoic acids, particularly their tendency to form dimers, has been investigated using techniques like differential scanning calorimetry (DSC) and polarized-light microscopy. researchgate.netcdnsciencepub.com These studies are important for understanding how the molecule arranges itself in solid and liquid-crystalline states. researchgate.netcdnsciencepub.com

Table 3: Solvents Used in Solubility Studies of a Related Compound (2-amino-5-chloro-3-methylbenzoic acid)

| Pure Solvents | Binary Mixed Solvents |

| Methanol (B129727), Ethanol (B145695), n-Butanol, Acetone | n-Hexane + Acetone |

| Acetonitrile, Ethyl Acetate, n-Propanol | Acetonitrile + Acetone |

| Isopropanol, Xylene, n-Hexane | Methanol + Acetone |

This table lists solvents used in solubility studies of a similar compound, indicating potential solvents for this compound. acs.org

Process Analytical Technology (PAT) for In-Situ Monitoring of Reactions

Process Analytical Technology (PAT) involves the use of in-situ monitoring tools to gain a real-time understanding of chemical reactions, which is essential for optimizing the synthesis of this compound. Techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can provide continuous data on reactant consumption, product formation, and the presence of intermediates. mt.com

For instance, online HPLC can be used for reaction monitoring of processes like Buchwald-Hartwig aminations, providing detailed kinetic profiles even for air-sensitive reactions. chemrxiv.org In-situ monitoring has also been applied to mechanochemical reactions, using techniques like Raman spectroscopy and powder X-ray diffraction to observe reaction progress in real-time. beilstein-journals.org These advanced monitoring techniques enable better control over reaction parameters, leading to improved yield, purity, and process safety.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5-ethylbenzoic acid, and how can intermediates be optimized for yield?

- Methodology : Use Friedel-Crafts alkylation to introduce the ethyl group to benzoic acid derivatives, followed by nitration and reduction to install the amino group. Monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions (e.g., temperature, catalyst loading) using Design of Experiments (DoE) .

- Validation : Characterize intermediates (e.g., methyl 2-amino-4-fluorobenzoate analogs) via and to confirm regioselectivity and purity (>97% by HPLC) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Approach : Combine mass spectrometry (MS) for molecular weight confirmation (e.g., NIST reference data for analogs like 2-Amino-5-bromobenzoic acid) with infrared (IR) spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm, NH bending at ~1600 cm) .

- Advanced Tip : Use X-ray crystallography for unambiguous confirmation of molecular packing and hydrogen-bonding patterns, as demonstrated for fluorinated analogs .

Q. What storage conditions ensure the stability of this compound in long-term studies?

- Guidelines : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. For solutions, use anhydrous dimethyl sulfoxide (DMSO) or ethanol, and verify stability via periodic HPLC analysis .

Advanced Research Questions

Q. How do substituents (e.g., ethyl vs. halogens) influence the electronic properties and reactivity of 2-Amino-benzoic acid derivatives?

- Experimental Design : Perform density functional theory (DFT) calculations to compare electron-withdrawing/donating effects of substituents. Validate with cyclic voltammetry (CV) to measure redox potentials, referencing bromo- and fluoro-substituted analogs .

- Data Interpretation : Correlate Hammett constants (σ) of substituents with reaction rates in esterification or amidation reactions to quantify electronic effects .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodology : Use a shake-flask method with UV-Vis spectroscopy to measure solubility in polar aprotic (e.g., DMSO) and protic (e.g., ethanol) solvents. Account for temperature-dependent variations (5–50°C) and compare with fluorinated analogs (e.g., 2-Amino-5-fluorobenzoic acid) .

- Troubleshooting : If discrepancies persist, check for polymorphic forms via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) .

Q. How can researchers design kinetic studies to probe the degradation pathways of this compound under oxidative conditions?

- Protocol : Expose the compound to hydrogen peroxide (HO) or Fenton’s reagent and monitor degradation products using LC-MS. Identify intermediates (e.g., quinone derivatives) and propose mechanisms based on MS/MS fragmentation patterns .

- Statistical Analysis : Apply pseudo-first-order kinetics to determine rate constants and activation energy (E) via Arrhenius plots .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing variability in biological activity data for this compound derivatives?

- Recommendation : Use multivariate analysis (e.g., principal component analysis, PCA) to correlate structural descriptors (e.g., logP, molar refractivity) with bioactivity. Validate models using leave-one-out cross-validation (LOOCV) .

- Case Study : Reference studies on 5-Amino-2-hydroxybenzoic acid derivatives to identify trends in antimicrobial or anti-inflammatory activity .

Q. How can researchers address inconsistencies in melting point ranges reported for this compound?

- Resolution : Purify via recrystallization (e.g., ethanol/water mixtures) and verify purity by HPLC. Compare with literature values for halogenated analogs (e.g., 2-Amino-5-bromobenzoic acid, mp 173–175°C) to assess substituent effects on crystallinity .

Notes for Rigorous Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten